2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)acetonitrile
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Overview
Description
2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)acetonitrile is an organic compound with the molecular formula C18H12N2S It is a derivative of biphenyl and thiazole, featuring a nitrile group
Mechanism of Action
Target of Action
The primary target of [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile acts as a competitive antagonist at the GABA receptor . This means that it competes with GABA for the same binding site on the receptor, thereby reducing the effect of GABA. This can lead to an increase in neuronal activity, as GABA typically acts to reduce neuronal excitability.
Result of Action
The antagonistic action of [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile on the GABA receptor can lead to an increase in neuronal activity. This could potentially result in a variety of effects, depending on the specific neurons affected and the overall state of the nervous system. The compound has shown moderate insecticidal activity against houseflies, indicating its potential use as a pesticide .
Biochemical Analysis
Biochemical Properties
[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, altering their activity and influencing metabolic pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in the biochemical reactions they catalyze. The interactions between [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile and biomolecules are often characterized by non-covalent bonds such as hydrogen bonds, van der Waals forces, and hydrophobic interactions .
Cellular Effects
The effects of [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering signal transduction pathways. Additionally, [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile can impact the expression of genes involved in metabolic processes, leading to changes in the production and utilization of cellular metabolites .
Molecular Mechanism
At the molecular level, [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. Such interactions may involve the formation of enzyme-inhibitor complexes or enzyme-substrate complexes. Additionally, [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile can cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological functions. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .
Metabolic Pathways
[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby affecting the overall energy production in cells.
Transport and Distribution
The transport and distribution of [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, depending on its chemical properties and the presence of transport proteins. Once inside the cell, [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile may localize to specific cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile is crucial for its activity and function. This compound may be directed to specific organelles or cellular compartments through targeting signals or post-translational modifications. For instance, [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, affecting gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)acetonitrile typically involves the reaction of 4-bromo-1,1’-biphenyl with thioamide under basic conditions to form the thiazole ring. The nitrile group is then introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in the presence of a phase transfer catalyst.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Amides or esters.
Scientific Research Applications
2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenyldiacetonitrile: Another biphenyl derivative with two nitrile groups.
2-(4’-Cyanobiphenyl-4-yl)acetonitrile: Similar structure but with a different substitution pattern.
(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate: A complex containing biphenyl and acetonitrile ligands .
Uniqueness
2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)acetonitrile is unique due to the presence of both biphenyl and thiazole moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in organic synthesis and materials science.
Properties
IUPAC Name |
2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S/c18-11-10-17-19-16(12-20-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROSBOBWYRUJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.